![molecular formula C11H17N5O5 B14227238 3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine CAS No. 519027-16-8](/img/structure/B14227238.png)
3'-Deoxy-3'-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is a synthetic nucleoside analog This compound is structurally related to uridine, a naturally occurring nucleoside, but features modifications that confer unique chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine typically involves multiple steps, starting from commercially available nucleoside precursors. The key steps include:
Deoxygenation: Removal of the hydroxyl group at the 3’ position of uridine to form 3’-deoxyuridine.
Hydrazinylmethylidene Introduction: Reaction of 3’-deoxyuridine with hydrazine derivatives under controlled conditions to introduce the hydrazinylmethylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethylidene group can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the hydrazinylmethylidene group.
Substitution: The nucleoside can participate in substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazone derivatives, while reduction could produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of 3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The hydrazinylmethylidene group may interact with specific molecular targets, such as enzymes involved in nucleic acid metabolism, leading to inhibition of their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Deoxyuridine: Lacks the hydrazinylmethylidene group but shares the deoxy modification.
5-Methyluridine: Contains the methyl group but retains the hydroxyl group at the 3’ position.
3’-Amino-3’-deoxyuridine: Features an amino group at the 3’ position instead of the hydrazinylmethylidene group.
Uniqueness
3’-Deoxy-3’-[(E)-(hydrazinylmethylidene)amino]-5-methyluridine is unique due to the combination of the deoxy modification and the hydrazinylmethylidene group. This dual modification imparts distinct chemical reactivity and potential biological activity, setting it apart from other nucleoside analogs.
Eigenschaften
CAS-Nummer |
519027-16-8 |
|---|---|
Molekularformel |
C11H17N5O5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-amino-N'-[(2S,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]methanimidamide |
InChI |
InChI=1S/C11H17N5O5/c1-5-2-16(11(20)15-9(5)19)10-8(18)7(13-4-14-12)6(3-17)21-10/h2,4,6-8,10,17-18H,3,12H2,1H3,(H,13,14)(H,15,19,20)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
KEBVVBOSINUCSY-FDDDBJFASA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)N=CNN)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N=CNN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


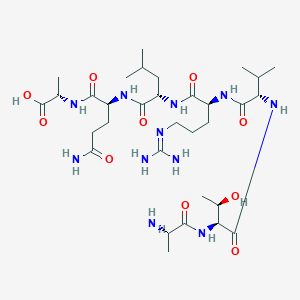
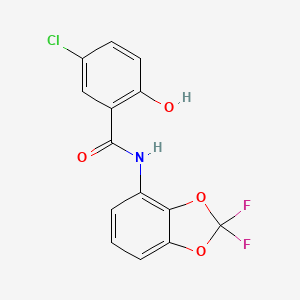
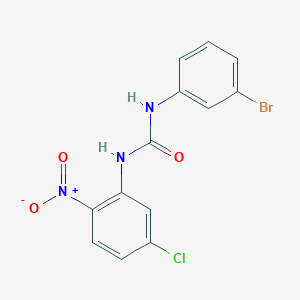

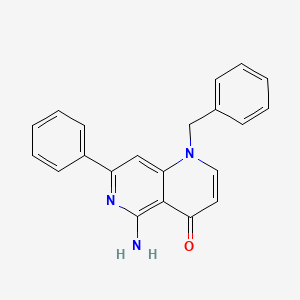
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
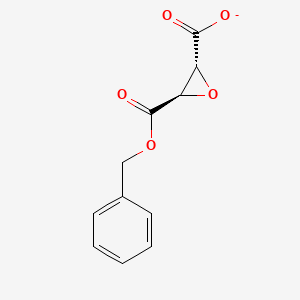
![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide](/img/structure/B14227203.png)

![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
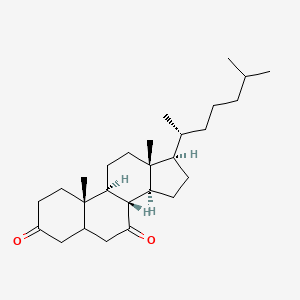
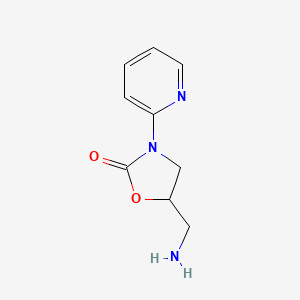
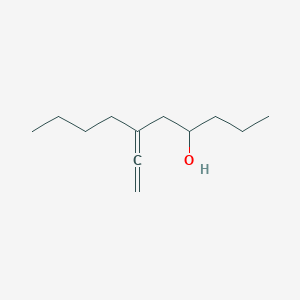
![1-Ethoxy-3-[(Z)-(3-ethoxyphenyl)-NNO-azoxy]benzene](/img/structure/B14227235.png)
